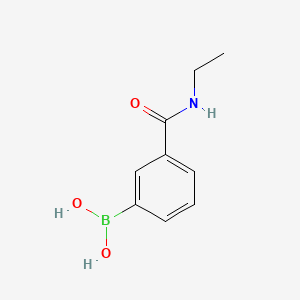

3-(N-Ethylaminocarbonyl)phenylboronic acid

Beschreibung

Overview of Phenylboronic Acid Derivatives in Chemical Research

Phenylboronic acid (PBA), the parent compound of this class, is a white, powdered solid that serves as a fundamental building block in organic synthesis. wikipedia.org Its structure consists of a phenyl ring bonded to a boronic acid moiety, which contains an sp²-hybridized boron atom with an empty p-orbital, conferring it the property of a mild Lewis acid. wikipedia.org This electronic configuration is central to its reactivity.

One of the most significant applications of phenylboronic acid and its derivatives is in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgtaylorandfrancis.com This palladium-catalyzed reaction forms a carbon-carbon bond by coupling an organoboron compound with an organohalide, a method so robust and versatile for synthesizing biaryls, polyolefins, and styrenes that it was recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org Beyond C-C bond formation, PBAs are used to generate aryl azides and nitroaromatics. wikipedia.org

In addition to their role in catalysis, PBAs exhibit a remarkable ability to form reversible covalent bonds with 1,2- and 1,3-diols, such as those found in carbohydrates (sugars) and glycoproteins. nih.govmdpi.com This interaction, which results in the formation of five- or six-membered cyclic boronate esters, is the basis for their widespread use as sensors, protecting groups for diols, and as targeting ligands in biomedical applications. wikipedia.orgmdpi.com This reactivity has been harnessed to develop sensors for carbohydrates, enzyme inhibitors, and systems for transmembrane transport. wikipedia.org

Table 1: Physicochemical Properties of Phenylboronic Acid An interactive table detailing the fundamental properties of the parent compound.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₆H₇BO₂ | wikipedia.org |

| Molar Mass | 121.93 g/mol | wikipedia.org |

| Appearance | White to yellow powder | wikipedia.org |

| Melting Point | 216 °C (421 °F; 489 K) | wikipedia.org |

| Acidity (pKa) | 8.83 | wikipedia.org |

| Solubility in water | 10 g/L (20 °C) | wikipedia.org |

| CAS Number | 98-80-6 | wikipedia.orgchemspider.com |

Significance of Functionalized Phenylboronic Acids

The true versatility of phenylboronic acid chemistry is unlocked through functionalization—the strategic addition of chemical groups to the phenyl ring. acs.org Modifying the PBA core allows for the fine-tuning of its electronic and steric properties, enhancing its utility for specific, sophisticated applications. acs.orgnih.gov

A key parameter influenced by functionalization is the boronic acid's pKa, which is the pH at which it is in equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral form. mdpi.com Attaching electron-withdrawing groups to the phenyl ring lowers the pKa, increasing the propensity to form stable boronate esters at physiological pH (around 7.4). rsc.orgnih.gov This is crucial for biomedical applications, where strong and selective binding under bodily conditions is required. nih.gov For instance, the development of PBA derivatives with lower pKa values has been essential for creating effective glucose sensors and glucose-responsive insulin (B600854) delivery systems. mdpi.comjapsonline.com

Rationale for Research Focus on 3-(N-Ethylaminocarbonyl)phenylboronic Acid

The specific focus on This compound stems from the targeted design of functional molecules for advanced applications, particularly in chemical sensing and diagnostics. The rationale for investigating this particular structure lies in the precise modulation of the boronic acid's properties imparted by the N-ethylaminocarbonyl group at the meta-position of the phenyl ring.

The amide group (–CONH–) is a versatile functional group capable of participating in hydrogen bonding, which can influence intermolecular interactions and the binding affinity of the molecule to specific analytes. The placement at the meta-position electronically influences the boron atom, altering its Lewis acidity and, consequently, its pKa and reactivity towards diols.

Similarly, other meta-substituted PBAs, such as 3-carboxyphenylboronic acid (3-CPBA), have been successfully used to decorate nanoparticles for enhanced tumor targeting. japsonline.comnih.gov The carboxyl group at the meta-position acts as a handle for conjugation to the nanoparticle surface while presenting the boronic acid for interaction with cancer cell surface markers. nih.gov

Therefore, the investigation of This compound is driven by the hypothesis that the N-ethylaminocarbonyl group provides a unique combination of electronic modulation and hydrogen-bonding capability. This makes it a promising candidate for creating highly selective chemical sensors, components for affinity chromatography, or specialized ligands in targeted drug delivery systems where precise control over binding affinity and specificity is paramount.

Structure

2D Structure

Eigenschaften

IUPAC Name |

[3-(ethylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BNO3/c1-2-11-9(12)7-4-3-5-8(6-7)10(13)14/h3-6,13-14H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMRKCBSJZVRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394111 | |

| Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850567-21-4 | |

| Record name | 3-(N-Ethylaminocarbonyl)phenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Strategies for 3 N Ethylaminocarbonyl Phenylboronic Acid

Established Synthetic Pathways for Phenylboronic Acid Derivatives

The synthesis of arylboronic acids is a mature field with several reliable and widely adopted methods. These foundational strategies are applicable to a broad range of substituted phenyl rings, forming the basis for the synthesis of more complex derivatives.

One of the most prevalent and versatile methods for preparing phenylboronic acids involves the reaction of an organometallic reagent with a trialkyl borate (B1201080) ester, such as trimethyl borate or tributyl borate. chemicalbook.comgoogle.com The process typically begins with the formation of a Grignard reagent (an organomagnesium halide) or an organolithium species from a corresponding aryl halide (e.g., bromobenzene). nih.govmasterorganicchemistry.com This organometallic intermediate is then treated with a borate ester at low temperatures to form a boronate ester. nih.govwikipedia.orggoogle.com Subsequent aqueous acidic hydrolysis of the boronate ester yields the final phenylboronic acid. chemicalbook.comgeorganics.sk

The general scheme for this two-step process is as follows:

Ph-X + M → Ph-M-X (or Ph-M) (where X = Br, I; M = Mg, Li)

Ph-M-X + B(OR)₃ → Ph-B(OR)₂

Ph-B(OR)₂ + H₂O → Ph-B(OH)₂ chemicalbook.com

While the Grignard approach is common, routes using organolithium reagents can also be effective, often proceeding through a lithium-halogen exchange mechanism. nih.govmasterorganicchemistry.com The choice between Grignard and organolithium reagents can depend on the presence of other functional groups in the molecule.

Historically, the first synthesis of phenylboronic acid was achieved by Michaelis and Becker in 1880. georganics.sk Their method involved the reaction of diphenylmercury (B1670734) with boron trichloride (B1173362) to produce benzeneboronyl dichloride (PhBCl₂). This intermediate was then readily hydrolyzed with water to give phenylboronic acid. georganics.sk While modern methods often avoid the use of highly toxic mercury compounds, the principle of hydrolyzing an arylboron dihalide to the corresponding boronic acid remains a valid synthetic transformation. nih.gov

Targeted Synthesis of Amide-Substituted Phenylboronic Acids

The introduction of an amide substituent, specifically the N-ethylaminocarbonyl group at the meta-position, requires a synthetic strategy that can accommodate both the formation of the boronic acid and the amide bond.

The synthesis of amide-substituted phenylboronic acids can be approached in two primary ways: by forming the amide bond on a pre-existing boronic acid scaffold or by creating the boronic acid on a molecule that already contains the amide group.

A common route involves starting with a cyanophenylboronic acid, which can be hydrolyzed to a carboxyphenylboronic acid. google.com The resulting carboxylic acid can then be converted to the desired amide. This amidation is a cornerstone reaction in organic synthesis. While it can be achieved by direct thermal condensation of a carboxylic acid and an amine, this often requires high temperatures. rsc.org More commonly, the carboxylic acid is first activated, for example, by converting it to an acid chloride or by using a stoichiometric coupling reagent, before reacting it with the amine. ucl.ac.uk

Alternatively, various boronic acids have been developed as catalysts for the direct dehydrative condensation of carboxylic acids and amines, a field of significant interest from a green chemistry perspective. rsc.orgucl.ac.uk These catalytic systems, which may involve ortho-iodoarylboronic acids or electron-deficient arylboronic acids, facilitate amide bond formation under milder conditions, often requiring a dehydrating agent like molecular sieves. nih.govacs.org

To synthesize 3-(N-Ethylaminocarbonyl)phenylboronic acid specifically, the general amide formation strategies are tailored by using ethylamine (B1201723) as the amine component.

One plausible synthetic pathway begins with 3-carboxyphenylboronic acid. This starting material can be activated and subsequently reacted with ethylamine to form the target N-ethyl amide bond.

An alternative and frequently employed strategy involves starting with a molecule that already contains the required amide structure, such as 3-bromo-N-ethylbenzamide. This precursor can be synthesized from 3-bromobenzoic acid and ethylamine. The 3-bromo-N-ethylbenzamide can then be converted into a Grignard or organolithium reagent, followed by reaction with a trialkyl borate and subsequent hydrolysis, mirroring the classic approach described in section 2.1.1. chemicalbook.comnih.gov This route avoids exposing the potentially sensitive boronic acid group to the conditions of amide bond formation.

A patent describes the preparation of carboxamidophenylboronic acids (where the amide is unsubstituted, -CONH₂) from the corresponding cyanophenylboronic acid using manganese dioxide on silica (B1680970) gel. google.com This could be conceptually extended or modified for N-substituted amides.

| Strategy | Key Precursor | Key Transformation(s) | Reference |

|---|---|---|---|

| Amidation of a Boronic Acid | 3-Carboxyphenylboronic acid | Activation of carboxylic acid followed by reaction with ethylamine. | google.comucl.ac.uk |

| Borylation of an Amide | 3-Bromo-N-ethylbenzamide | Formation of Grignard/Organolithium reagent, reaction with borate ester, and hydrolysis. | chemicalbook.comnih.gov |

| Modification of Cyano Group | 3-Cyanophenylboronic acid | Hydrolysis to carboxylic acid followed by amidation, or direct conversion to amide. | google.com |

Functionalization Methodologies for this compound

Once synthesized, this compound can undergo a variety of chemical transformations, primarily leveraging the reactivity of the boronic acid moiety.

The most prominent reaction of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. chemicalbook.comacs.org This palladium-catalyzed reaction couples the boronic acid with an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.orggoogle.com This makes this compound a valuable building block for constructing complex biaryl structures, which are prevalent in many biologically active molecules. nih.govgoogle.com

The boronic acid group can also reversibly react with 1,2- and 1,3-diols to form cyclic boronate esters. chemicalbook.comwikipedia.orgacs.org This reactivity is not only useful for protecting the boronic acid group during other chemical transformations but is also the basis for its use in molecular recognition and sensing, particularly for saccharides. acs.orgmdpi.com

Furthermore, the compound can be used as a precursor for more complex boron-containing heterocycles. For instance, condensation with 1,2-phenylenediamines can yield 2-phenylbenzo[d] wikipedia.orggeorganics.skrsc.orgdiazaborole derivatives. cortland.edu The boronic acid functional group also allows for the molecule to be attached to various surfaces and materials. Researchers have functionalized monolithic columns and magnetic nanoparticles with phenylboronic acid derivatives for applications in chromatography and enrichment of specific biomolecules like glycoproteins and saccharides. nih.govnih.gov While the amide group is generally stable, it can also be a site for further reactions, such as hydrolysis back to the carboxylic acid under harsh conditions, though reactions at the boronic acid are typically more facile.

Lack of Specific Research Data for this compound Derivatization and Polymerization

Following a comprehensive review of available scientific literature and chemical databases, it has been determined that there is a significant lack of specific published research focusing on the derivatization, polymerization, and nanoparticle integration of the chemical compound This compound .

While extensive research exists for the broader class of phenylboronic acids (PBAs) and their various derivatives, this specific N-ethyl-substituted amide at the 3-position does not appear in studies detailing the functionalization and material science applications requested in the outline.

The outlined topics are:

Polymerization and Nanoparticle Integration

These strategies are well-documented for other 3-substituted phenylboronic acids, such as 3-aminophenylboronic acid, 3-carboxyphenylboronic acid, and 3-acrylamidophenylboronic acid. Research on these related compounds demonstrates a wide range of chemical modifications to introduce new functional groups, as well as robust methods for creating polymers and integrating them into nanoparticle systems for various applications. researchgate.netnih.govnih.govnih.govmdpi.com

However, without direct experimental data or scholarly reports on this compound itself, generating a scientifically accurate and informative article that strictly adheres to the provided outline for this specific compound is not possible. Presenting derivatization and polymerization strategies from related but distinct molecules would be speculative and would not meet the requirement of focusing solely on the specified compound. Commercial suppliers list the compound, indicating its existence, but research into its further chemical applications as per the requested outline is not publicly available. doronscientific.com

Therefore, the content for the requested sections cannot be generated at this time due to the absence of specific research findings for "this compound".

Advanced Reaction Mechanisms and Catalytic Behavior

Mechanistic Insights into Boronate Ester Formation

The formation of boronate esters through the reaction of boronic acids with diols is a cornerstone of their chemistry. This process is reversible and highly sensitive to reaction conditions, particularly pH.

3-(N-Ethylaminocarbonyl)phenylboronic acid readily engages in reversible covalent bonding with compounds containing 1,2- or 1,3-diol functionalities. researchgate.netscholaris.ca This reaction involves the condensation of the boronic acid and the diol to form a cyclic boronate ester, releasing water in the process. researchgate.net The equilibrium of this reaction can be influenced by factors such as the concentration of reactants and the removal of water. researchgate.net

The interaction is not limited to diols. The Lewis acidic boron center can also interact with other nucleophiles. In protic solvents, the boron atom can be solvated, and in the presence of strong nucleophiles like fluoride (B91410) ions or certain nitrogen-containing ligands, stable tetracoordinate complexes can be formed. The binding affinity and the stability of the resulting complex are dictated by the nucleophilicity of the incoming group and the electronic properties of the boronic acid. nih.gov

The reactivity of this compound is profoundly influenced by the pH of the medium. Boronic acids are Lewis acids that exist in a pH-dependent equilibrium between a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. nih.govnih.gov The conversion from the trigonal acid to the tetrahedral boronate occurs through the addition of a hydroxide (B78521) ion.

The pKa value of the boronic acid dictates the position of this equilibrium at a given pH. The formation of stable boronate esters with diols is generally favored at pH values near or above the pKa of the boronic acid, where a significant concentration of the more nucleophilic tetrahedral boronate anion exists. nih.govresearchgate.netresearchgate.net This is because the sp³ hybridized boron in the boronate anion can form a more stable five- or six-membered cyclic ester with diols compared to the sp² hybridized boron in the neutral acid. nih.govresearchgate.net Therefore, controlling the pH is a critical parameter for modulating the binding and release of diols. nih.gov

The N-ethylaminocarbonyl group at the meta position of the phenyl ring plays a crucial role in modulating the reactivity of the boronic acid moiety through electronic and steric effects. nih.gov

Electronic Effects : The carbonyl component of the N-ethylaminocarbonyl group is electron-withdrawing. This inductive effect decreases the electron density on the phenyl ring and, consequently, on the boron atom. researchgate.net This increased Lewis acidity stabilizes the negatively charged tetrahedral boronate anion. As a result, this compound is expected to have a lower pKa value compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). researchgate.netwikipedia.org A lower pKa facilitates boronate ester formation at neutral or slightly acidic pH, enhancing its binding affinity for diols under physiological conditions. nih.govnih.gov

Steric Effects : The meta-position of the substituent means it imparts minimal direct steric hindrance to the boronic acid group, allowing for relatively unhindered access for incoming nucleophiles like diols or the components of a catalytic reaction. researchgate.net This contrasts with ortho-substituted boronic acids, where steric bulk can significantly influence the approach to the boron center.

The following table illustrates the general effect of substituents on the pKa of phenylboronic acid, providing context for the expected behavior of the title compound.

| Substituent | Position | Electronic Effect | pKa |

| -OCH₃ | para | Electron-donating | 9.24 |

| -H | - | Neutral | 8.83 wikipedia.org |

| -COCH₃ | meta | Electron-withdrawing | 8.15 |

| -NO₂ | para | Strongly electron-withdrawing | 7.23 |

| -CONHCH₂CH₃ | meta | Electron-withdrawing | < 8.8 (Predicted) |

This table is for illustrative purposes. Specific pKa values can vary with experimental conditions. Data derived from studies on substituted phenylboronic acids. researchgate.netnih.gov

Catalytic Applications in Organic Transformations

Boronic acids are not only synthetic intermediates but also function as versatile catalysts for a range of organic reactions, often leveraging their Lewis acidity and ability to reversibly bind with hydroxyl groups. nih.govresearchgate.net

One of the most prominent applications of aryl boronic acids is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds between aryl or vinyl halides and an organoboron compound. libretexts.orgnih.gov this compound serves as an excellent coupling partner, providing the 3-(N-ethylaminocarbonyl)phenyl moiety to construct complex biaryl structures. nih.gov

The catalytic cycle of the Suzuki-Miyaura reaction involving this compound proceeds through three fundamental steps, as summarized below.

| Step | Description |

| 1. Oxidative Addition | The active Pd(0) catalyst reacts with an aryl or vinyl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex (Ar-Pd-X). libretexts.org |

| 2. Transmetalation | In the presence of a base, the boronic acid is converted to a boronate species (Ar'-B(OR)₃⁻). This species then transfers its organic group (the 3-(N-ethylaminocarbonyl)phenyl group) to the Pd(II) complex, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar'). This is often the rate-determining step. libretexts.orgnih.govuwindsor.ca |

| 3. Reductive Elimination | The two organic groups on the palladium center couple and are eliminated from the metal, forming the final biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. libretexts.orgnih.gov |

The scope of the reaction is broad, allowing this compound to be coupled with a wide array of aryl and heteroaryl halides (chlorides, bromides, iodides) and triflates. nih.govnih.gov The presence of the N-ethylaminocarbonyl group is generally well-tolerated under typical Suzuki-Miyaura conditions. The reaction's success depends on the careful selection of the palladium catalyst, ligands, base, and solvent system to optimize yield and minimize side reactions like protodeboronation. uwindsor.canih.gov The electron-withdrawing nature of the substituent can influence the kinetics of the transmetalation step, but generally, such boronic acids are effective substrates in these coupling reactions. nih.gov

Dehydrative Condensation Reactions (Amide Formation)

The catalytic dehydrative condensation of carboxylic acids and amines to form amides is an ideal synthetic method as its only stoichiometric byproduct is water. catalyticamidation.info Phenylboronic acids bearing electron-withdrawing groups have been identified as highly effective catalysts for this transformation. researchgate.net The reaction typically proceeds under azeotropic reflux conditions to remove the water formed. nih.gov The mechanism involves the initial reaction between the carboxylic acid and the arylboronic acid to generate a mixed anhydride (B1165640) intermediate, which activates the carboxylic acid for nucleophilic attack by the amine. nih.gov This catalytic approach avoids the use of stoichiometric coupling reagents like carbodiimides, which generate significant waste. catalyticamidation.info Diboronic acid anhydrides have also been utilized as effective catalysts for the dehydrative condensation of carboxylic acids, including reactions with aqueous ammonia (B1221849) to form primary amides. rsc.org

The efficiency of boronic acid-catalyzed amidation can be significantly enhanced through cooperative catalysis with specific additives. nih.gov A notable example is the use of an arylboronic acid in conjunction with 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO). researchgate.netnih.gov This cooperative system is substantially more effective than using either the boronic acid or DMAPO as a single catalyst. nih.gov The proposed mechanism suggests that after the formation of the mixed anhydride intermediate from the carboxylic acid and boronic acid, the nucleophilic additive (DMAPO) reacts with this intermediate to generate a more active cationic species, which accelerates the subsequent amidation. nih.gov Another example involves the use of trimethylamine (B31210) N-oxide as an additive in microwave-assisted amidation reactions. researchgate.net Similarly, a cooperative system of DABCO and Fe₃O₄ has been developed for the catalytic N-methyl amidation of carboxylic acids. nih.gov

Table 2: Cooperative Catalytic Systems for Amide Formation

| Catalyst | Co-catalyst/Additive | Key Feature | Reference |

|---|---|---|---|

| Arylboronic Acid | 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) | Cooperatively promotes dehydrative condensation under azeotropic reflux. nih.gov Much more effective than individual catalysts. nih.gov | researchgate.netnih.gov |

| 2,4-bis(trifluoromethyl) phenyl boronic acid | Trimethylamine N-oxide | Efficient transformation of aryl amines and aryl acids under microwave conditions. researchgate.net | researchgate.net |

| Fe₃O₄ | DABCO | Atom-economic protocol for preparing N-methyl amides. nih.gov | nih.gov |

Stereochemistry is a critical consideration in amide synthesis, particularly when chiral reactants are involved. The development of catalytic methods that preserve or control stereocenters is of high importance. researchgate.net Asymmetric direct amide synthesis has been achieved using chiral bifunctional aminoboronic acid catalysts. nih.gov These catalysts can facilitate a kinetic resolution of a racemic amine in a reaction with an achiral carboxylic acid, leading to an enantioenriched amide product. nih.gov The stereoselective reaction between phenylboronic acid and N-alkyl-N-(ethyl-2-hydroxy)-aminoacetic acids can produce stable bicyclic esters that contain configurationally stable chiral boron and nitrogen atoms. researchgate.net Furthermore, some catalytic amidation methods have been shown to proceed without causing epimerization of existing chiral centers in the substrates, which is crucial for applications in peptide synthesis and pharmaceuticals. researchgate.net The stereochemical stability of the resulting amide can also be influenced by its structure, such as the effect of substituents on planar chiral cyclic amides. elsevierpure.com

Multicomponent Reactions (e.g., Biginelli, Hantzsch)

Multicomponent reactions (MCRs), where more than two reactants combine in a single operation, are highly efficient for building molecular complexity. nih.gov The Biginelli and Hantzsch reactions are classic examples of MCRs that produce medicinally important heterocyclic compounds such as 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and 1,4-dihydropyridines (DHPs), respectively. nih.gov These reactions are typically acid-catalyzed. nih.govbeilstein-journals.org The Biginelli reaction involves the condensation of an aldehyde, a β-ketoester, and urea (B33335) (or thiourea). beilstein-journals.orgnih.gov Various catalysts, including Brønsted acids and Lewis acids like ytterbium triflate, have been employed to promote these transformations. beilstein-journals.orgnih.gov While a range of acid catalysts are known to be effective, the specific application of this compound as a catalyst in Biginelli or Hantzsch reactions is not extensively detailed in the literature. However, the known efficacy of boronic acids as Lewis/Brønsted acid catalysts in condensation reactions suggests their potential utility in this context.

Radical Cascade Reactions

Radical cascade reactions provide a powerful strategy for the rapid construction of complex molecular frameworks from simple precursors. These reactions often proceed through a radical pathway initiated by photocatalysis or other means. nih.govorganic-chemistry.org Synergistic catalysis, combining photoredox catalysts with Brønsted or Lewis acids, has enabled the development of asymmetric three-component radical cascade reactions. nih.gov For example, the synthesis of enantioenriched α-amino acid derivatives has been achieved through a cascade involving a radical generated from an α-bromo carbonyl compound, which is captured by an iminium species generated in situ via Brønsted acid catalysis. nih.gov The involvement of a Brønsted acid highlights a potential role for boronic acids like this compound in controlling such cascades. The occurrence of a radical pathway can be confirmed by radical trapping experiments; the addition of a scavenger like TEMPO completely suppresses the desired reaction. nih.gov

Depolymerization of Cellulose

There is no information available in the provided search results regarding the use of this compound for the depolymerization of cellulose.

Applications in Biological Sensing and Diagnostics

Glycan and Carbohydrate Recognition

The ability of boronic acids to bind with sugars is one of their most studied features. This interaction is crucial for developing synthetic lectins, or "boronolectins," which can mimic the carbohydrate-binding function of natural proteins. nih.gov The binding affinity and selectivity are dependent on factors like pH, the structure of the boronic acid, and the specific sugar involved. Generally, PBAs show a higher affinity for fructose (B13574) over other monosaccharides like glucose. acs.org

Research on copolymers incorporating the structurally related 3-(acrylamido)phenylboronic acid (AAPBA) has demonstrated that these materials can effectively bind to various monosaccharides and disaccharides in neutral aqueous solutions. nsf.gov The incorporation of the PBA moiety into a hydrophilic polymer backbone, such as poly(methacrylic acid), enhances both the water solubility and the binding affinity, which are often limitations for isolated boronic acid molecules. nsf.gov While specific binding constant data for 3-(N-Ethylaminocarbonyl)phenylboronic acid is not extensively documented in publicly available literature, the behavior of similar meta-substituted PBAs provides a strong indication of its potential. The Hammett equation has been used to describe how substituents on the phenyl ring affect the stability constants of the esters formed with diols. acs.org

Table 1: Representative Binding Affinities of Phenylboronic Acid Derivatives with Sugars This table illustrates general binding trends for PBA derivatives; specific values for this compound are not widely reported.

| Boronic Acid Derivative | Sugar | Binding Constant (K) M⁻¹ | Conditions |

|---|---|---|---|

| Phenylboronic Acid | Fructose | ~110 | pH 10.0 nih.gov |

| Phenylboronic Acid | Glucose | ~9.9 | pH 7.8 |

| meta-substituted PBA polymer | Fructose | Higher than Glucose | Neutral, Aqueous |

Data is representative of the class of compounds and sourced from studies on related derivatives. nih.govnsf.gov

Sialic acids (SAs) are a class of nine-carbon sugars often found at the terminal positions of glycan chains on cell surfaces. mdpi.comresearchgate.net Their overexpression is a known biomarker for various cancers, making them a critical target for diagnostics. researchgate.netnih.gov Phenylboronic acids have been shown to selectively bind to sialic acids, particularly under acidic conditions, which are characteristic of some tumor microenvironments. nih.govnih.gov

The binding mechanism involves the formation of a stable cyclic ester between the boronic acid and the diol groups on the glycerol (B35011) side chain of sialic acid. While standard phenylboronic acid has a relatively weak binding constant with sialic acid (approx. 40 M⁻¹), modifications to the PBA structure can significantly enhance this affinity. nih.gov For instance, 3-propionamidophenylboronic acid, which is structurally analogous to this compound, is considered a "gold-standard" structure for efficient sialic acid binding. nih.govresearchgate.net This suggests that the meta-amide functionality plays a crucial role in stabilizing the interaction, likely through secondary hydrogen bonding. This enhanced affinity allows for the specific recognition of sialylated glycoproteins on cancer cell surfaces. nih.govnih.gov

The reversible binding of this compound to diols can be transduced into a measurable signal, forming the basis of various biosensors. mdpi.com These sensors can detect a wide range of analytes, from simple sugars to complex glycoproteins and even whole cells like bacteria, by targeting the carbohydrates on their cell walls. nih.gov

Boronic acid-based sensors frequently employ optical or electrochemical signal transduction methods. acs.orgelectrochemsci.org

Optical Sensors: These often rely on fluorescence or colorimetric changes. nih.govmdpi.com A common approach is the indicator displacement assay (IDA), where a fluorescent dye is pre-complexed with the boronic acid receptor. When a target carbohydrate is introduced, it displaces the dye, causing a change in the fluorescence signal. nsf.gov The interaction with the analyte can trigger mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT), leading to a detectable optical response. acs.org

Electrochemical Sensors: These platforms measure changes in electrical properties like current, potential, or impedance upon analyte binding. electrochemsci.org For example, when a PBA derivative is immobilized on an electrode surface, the binding of a glycoprotein (B1211001) can alter the electrochemical impedance of the sensor. This change can be correlated to the analyte concentration. Sensors based on the related 3-aminophenylboronic acid (3-APBA) have demonstrated high sensitivity for detecting glycoproteins and bacteria. nih.govelectrochemsci.org

Immobilizing this compound onto a sensor surface, often a gold electrode, via self-assembled monolayers (SAMs) is a powerful strategy for creating stable and reusable sensing interfaces. nih.govelectrochemsci.org A bifunctional linker is typically used to attach the PBA headgroup to the gold surface. The resulting SAM presents the boronic acid groups in an organized fashion for interaction with analytes. This approach has been successfully used with 3-APBA to create affinity sensors for bacteria, detecting changes in capacitance as bacteria bind to the diol-recognizing surface. nih.gov Such sensors have shown a wide linear range and can be regenerated multiple times, making them robust and cost-effective. nih.gov

Nanomaterials can significantly amplify the signal in biosensing applications.

Gold Nanoparticles (AuNPs): PBA-functionalized AuNPs can be used in colorimetric assays. The aggregation of AuNPs, induced by binding to a multivalent analyte like a glycoprotein, causes a distinct color change from red to blue. This platform offers a simple, visual detection method.

Graphene: Graphene and its derivatives, like graphene oxide (GO), are excellent materials for electrochemical sensors due to their large surface area and high conductivity. nih.gov Functionalizing graphene-based electrodes with PBA derivatives creates a highly sensitive platform. The binding of an analyte to the PBA-graphene surface modulates the electronic properties of the graphene, leading to a measurable signal. This strategy has been explored for developing glucose-responsive systems for potential therapeutic applications. nih.gov

Applications in Biosensors and Chemosensors

Detection of Biological Analytes Beyond Carbohydrates

The reactivity of the boronic acid group is not limited to diols. It can also interact with other Lewis bases, expanding its application scope. Electrochemical sensors based on boronic acids have been developed for a variety of biomolecules. electrochemsci.org For instance, PBA-modified electrodes have been used to detect important analytes like glycated hemoglobin (HbA1c), a key marker for diabetes management, by recognizing the sugar moieties on the protein. electrochemsci.org The ability of 3-APBA to bind bacteria demonstrates the detection of more complex biological entities. nih.gov This versatility underscores the potential of this compound in the broader field of biomedical diagnostics beyond simple sugar sensing.

Functionalization of Biosensing Interfaces

The immobilization of recognition elements onto a solid support is a cornerstone of modern biosensor development. This compound, with its reactive boronic acid group, is a candidate for the functionalization of various surfaces to create highly specific and sensitive biosensing interfaces.

Glycoproteins play crucial roles in numerous biological processes, and their analysis is often hampered by their low abundance. Boronic acid-functionalized materials are widely used for the selective enrichment of glycoproteins due to the covalent interaction between the boronic acid and the cis-diol groups present in the glycan moieties of glycoproteins.

While specific studies employing this compound in this context are not available in the reviewed literature, research on closely related compounds such as 3-acrylamidophenylboronic acid demonstrates the efficacy of this approach. For instance, silica (B1680970) nanoparticles functionalized with 3-acrylamidophenylboronic acid have been used to create molecularly imprinted polymers for the highly selective recognition and enrichment of specific glycoproteins. These materials exhibit high adsorption capacity and can differentiate between different glycoproteins.

Self-assembled monolayers (SAMs) provide a powerful method for creating well-ordered and functionalized surfaces, particularly on gold substrates through thiol-gold interactions. While direct evidence for the use of this compound in SAMs was not found, the principles are well-established for other phenylboronic acid derivatives.

These derivatives can be synthesized with a thiol group to facilitate their self-assembly on gold surfaces. The resulting SAM presents the boronic acid groups to the solution, creating an interface capable of selectively capturing diol-containing molecules like monosaccharides. The binding event can be detected by sensitive surface techniques such as surface plasmon resonance (SPR), which measures changes in the refractive index at the surface. This approach has been shown to enable the detection of monosaccharides at very low concentrations.

While direct experimental data for this compound in the specified applications is limited in the currently reviewed literature, the well-established chemistry of the boronic acid functional group provides a strong foundation for its potential utility in biological sensing and diagnostics. The principles of anion and hydrogen peroxide detection, as well as the functionalization of nanocomposites and self-assembled monolayers, are readily applicable. Future research focusing specifically on this compound is needed to fully elucidate its properties and optimize its performance in these and other advanced diagnostic applications.

Biomedical and Therapeutic Applications of this compound: A Review of Current Research

Following a comprehensive review of scientific literature, there is currently no available research detailing the specific use of the chemical compound This compound in the biomedical and therapeutic applications outlined in the requested article structure.

Extensive searches for this particular compound in the context of targeted drug delivery systems, nanoparticle-based formulations, chitosan (B1678972) and polymeric nanoparticles, enhanced cellular uptake, glucose-responsive drug release, self-regulated insulin (B600854) delivery, and pH/shear-responsive hydrogels did not yield any specific findings.

The available body of research extensively covers other derivatives of phenylboronic acid (PBA), such as 3-aminophenylboronic acid, 4-carboxyphenylboronic acid, and various acrylamide-functionalized phenylboronic acids, for these applications. These studies highlight the versatility of the phenylboronic acid moiety in creating advanced therapeutic systems. For instance, research demonstrates that:

PBA-functionalized chitosan nanoparticles are developed for tumor targeting, utilizing the interaction between boronic acid and sialic acid residues overexpressed on cancer cells. nih.govjapsonline.comjapsonline.com

Nanoparticles decorated with PBA derivatives show enhanced cellular uptake and deeper penetration into tumors. nih.govnih.govrsc.orgnih.gov

Glucose-responsive systems for self-regulated insulin delivery are a major application of PBA derivatives, which can form reversible complexes with glucose. rsc.orgnih.govnih.govresearchgate.net

Hydrogels incorporating PBA can be engineered to respond to changes in pH and shear stress, making them suitable for controlled drug release. rsc.orgmdpi.comrsc.org

However, none of the retrieved scientific articles specifically name or investigate This compound for these purposes. The compound is listed in chemical supplier catalogs, but its application in the specified biomedical fields is not documented in the accessible scientific literature. doronscientific.comusbio.net

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable content focused solely on "this compound" at this time.

Biomedical and Therapeutic Applications

Targeted Drug Delivery Systems

Tumor Targeting Mechanisms

Phenylboronic acid-based compounds are being explored for targeted cancer therapy due to their ability to selectively bind to biomarkers on the surface of cancer cells. nih.govresearchgate.net This targeting is primarily achieved through two synergistic mechanisms: active targeting via sialic acid recognition and passive accumulation through the Enhanced Permeability and Retention (EPR) effect.

A key feature of many cancer cells is the overexpression of sialic acids (SAs) on their surfaces, a phenomenon known as hypersialylation. nih.govresearchgate.net Sialic acids, such as 5-N-acetylneuraminic acid (Neu5Ac), are located at the terminal end of glycan chains on glycoproteins and glycolipids. nih.govresearchgate.net This distinct characteristic of tumor cells can be exploited for targeted therapy. researchgate.net

Boronic acids, including phenylboronic acid derivatives, can form reversible covalent bonds with the diol groups present in sugars like sialic acid. nih.govnih.gov This interaction is often pH-sensitive, with the binding affinity increasing in the weakly acidic conditions characteristic of the tumor microenvironment. nih.govmdpi.com This pH-dependent binding enhances the specificity of the interaction, minimizing binding to cells in healthy tissues while maximizing it at the tumor site. nih.gov Nanoparticles decorated with phenylboronic acid moieties can actively bind to these overexpressed sialic acid residues on tumor cells, facilitating cellular uptake through endocytosis. nih.gov This mechanism allows for the precise delivery of therapeutic agents directly to cancer cells. nih.gov For instance, research on phenylboronic acid-grafted copolypeptides has demonstrated enhanced anticancer effects through this targeted delivery approach. nih.gov

The Enhanced Permeability and Retention (EPR) effect is a universal pathophysiological characteristic of solid tumors that facilitates the passive accumulation of macromolecular drugs and nanoparticles. nih.gov Tumor blood vessels are typically disorganized and leaky, with poor lymphatic drainage. nih.gov This allows nanoparticles and large molecules (generally above 40 kDa) to extravasate from the bloodstream into the tumor tissue, where they are retained for extended periods. nih.gov

While the EPR effect provides a mechanism for passive accumulation, its efficacy can be variable depending on tumor type, location, and blood perfusion. nih.govnih.gov For drug delivery systems utilizing 3-(N-Ethylaminocarbonyl)phenylboronic acid, the EPR effect is the initial step that allows the drug-carrying nanoparticle to concentrate in the tumor's vicinity. Following this passive accumulation, the active targeting mechanism of sialic acid binding takes over, ensuring the therapeutic payload is delivered specifically to the cancer cells. nih.gov Strategies to enhance the EPR effect, such as using agents that increase tumor blood flow, can further improve the delivery of these targeted nanomedicines. nih.gov

Table 1: Tumor Targeting Mechanisms of Phenylboronic Acid Derivatives

| Mechanism | Description | Key Factors |

|---|---|---|

| Sialic Acid-Dependent Endocytosis (Active Targeting) | Reversible covalent bonding between the boronic acid group and sialic acids overexpressed on tumor cell surfaces, leading to cellular uptake. nih.govnih.gov | Overexpression of sialic acid on cancer cells; pH-dependent binding (stronger in acidic tumor microenvironment). researchgate.netnih.gov |

| Enhanced Permeability and Retention (EPR) Effect (Passive Targeting) | Accumulation of nanoparticles or macromolecular drugs in tumor tissue due to leaky tumor vasculature and poor lymphatic drainage. nih.gov | High permeability of tumor blood vessels; impaired lymphatic clearance; size of the drug/nanoparticle carrier (>40 kDa). nih.gov |

Enzyme Inhibition and Modulation

The boronic acid functional group is a key pharmacophore that enables the inhibition of various enzymes, making its derivatives potent therapeutic agents. nih.gov This is primarily due to its ability to form stable, reversible covalent bonds with active site residues of target enzymes. nih.govnih.gov

The proteasome is a critical cellular complex responsible for degrading unwanted or misfolded proteins; its inhibition leads to cell death, particularly in rapidly dividing cancer cells. google.comnih.gov Phenylboronic acid derivatives have significant anticancer potential as proteasome inhibitors. nih.gov

The first-in-class proteasome inhibitor approved for treating multiple myeloma is Bortezomib (B1684674), a dipeptidyl boronic acid. nih.goveuropa.eunewdrugapprovals.org Bortezomib and other similar inhibitors function by having the boron atom of the boronic acid act as an electrophile that targets the active site threonine residue of the 26S proteasome. europa.eunih.gov This interaction forms a stable, yet reversible, complex that blocks the proteasome's proteolytic activity. europa.eu The success of Bortezomib has spurred the development of second-generation proteasome inhibitors, many of which retain the boronic acid warhead. nih.govnih.gov Compounds like this compound can serve as crucial building blocks for synthesizing novel peptide boronic acids as potential Bortezomib analogs. nih.gov

The unique reactivity of the boronic acid moiety also extends to antimicrobial applications.

Antibacterial Activity: Boronic acid derivatives have demonstrated activity against various bacterial strains. mdpi.comnih.gov The mechanism often involves interaction with essential bacterial processes or structures. For example, some phenylboronic acids have shown the ability to disrupt bacterial biofilms and interfere with quorum sensing, a cell-to-cell communication process in bacteria. nih.govresearchgate.net The boronic acid group can interact strongly with the bacterial cell surface, which is rich in diol-containing polysaccharides. nih.gov

Antiviral Activity: Phenylboronic acids are also being investigated as antiviral agents. nih.govmssm.edu A key strategy involves disrupting the interaction between a virus and its host cell. Many viruses use surface glycans for attachment and entry into host cells. nih.gov Nanoparticles functionalized with phenylboronic acid can act as "borono-lectins," binding to these viral or cellular glycans and blocking viral entry. mssm.edu This approach has been explored as a proof-of-concept for inhibiting the Hepatitis C virus (HCV). mssm.edu

A primary target for many successful antibiotics is the bacterial cell wall, a structure essential for bacterial survival and absent in humans. nih.gov The synthesis of peptidoglycan, the main component of the cell wall, is carried out by enzymes known as Penicillin-Binding Proteins (PBPs). nih.govnih.gov

Boronic acid derivatives have been identified as inhibitors of PBPs. nih.gov The mechanism involves the formation of a reversible covalent bond between the boronic acid and the catalytic serine residue within the PBP active site. nih.gov This binding inactivates the enzyme, thereby halting the transpeptidation step of peptidoglycan synthesis and disrupting the integrity of the cell wall. nih.govyoutube.com This mode of action is analogous to that of β-lactam antibiotics. nih.gov The investigation of boronic acids as PBP inhibitors represents a promising avenue for developing new classes of antibiotics to combat resistant bacteria. nih.gov

Table 2: Enzyme Inhibition and Antimicrobial Mechanisms of Boronic Acids

| Target/Activity | Mechanism of Action | Example Application |

|---|---|---|

| Proteasome Inhibition | The boronic acid group forms a reversible covalent bond with the active site threonine of the proteasome, inhibiting protein degradation. europa.eunih.gov | Cancer therapy (e.g., Bortezomib for multiple myeloma). nih.gov |

| Antibacterial Activity | Interaction with bacterial cell surfaces, disruption of biofilms, and inhibition of essential enzymes like PBPs. nih.govnih.govnih.gov | Development of new antibiotics to combat pathogenic bacteria like E. coli and Vibrio spp. nih.govnih.gov |

| Antiviral Activity | Boronic acid moieties bind to viral or host cell surface glycans, blocking viral entry into the host cell. nih.govmssm.edu | Broad-spectrum antiviral therapeutics (e.g., against HCV). mssm.edu |

| Inhibition of Bacterial Cell Wall Synthesis | Covalent binding to the serine residue in the active site of Penicillin-Binding Proteins (PBPs), inhibiting peptidoglycan synthesis. nih.gov | Novel antibiotics that target bacterial cell wall integrity. nih.govnih.gov |

Rho Family GTPase Inhibition

The Rho family of small GTPases are key regulators of numerous cellular processes, including cell morphology, migration, and division. mdpi.com Their dysregulation is implicated in various diseases, including cancer. nih.gov As such, inhibitors of Rho GTPases are sought after as potential therapeutic agents. nih.gov While various compounds have been identified as inhibitors of Rho GTPases, there is currently no published research to indicate that this compound has been investigated for or possesses inhibitory activity against the Rho family of GTPases. mdpi.com

CPSF3 Targeting

Cleavage and polyadenylation specificity factor 3 (CPSF3) is an endonuclease that plays a critical role in the 3'-end processing of messenger RNAs (mRNAs). nih.gov Inhibition of CPSF3 has emerged as a potential therapeutic strategy in cancer. nih.govnih.gov A class of boron-containing compounds known as benzoxaboroles has been shown to be potent inhibitors of CPSF3. nih.gov However, this compound is a phenylboronic acid and not a benzoxaborole. The structural differences between these two classes of compounds are significant, and there is no evidence to suggest that simple phenylboronic acids like the one target CPSF3.

Protein Modification and Bioconjugation

The ability of boronic acids to form reversible covalent bonds with diols makes them valuable tools for protein modification and bioconjugation. nih.govnih.gov These modifications can be used to label proteins, create protein-drug conjugates, or immobilize proteins on surfaces. Phenylboronic acids can be functionalized to react with specific amino acid residues on a protein's surface. For instance, 3-aminophenylboronic acid can be conjugated to the carboxylic acid residues (aspartic and glutamic acids) of a protein using coupling agents like N-(3-(dimethylamino)propyl)-N-ethylcarbodiimide hydrochloride (EDC). nih.gov The resulting amide bond is stable, effectively linking the phenylboronic acid moiety to the protein. The N-ethylaminocarbonyl group of this compound suggests it could be used in similar bioconjugation strategies, potentially after modification or as a derivative of a more reactive precursor.

Boronic Acid-Protein Conjugates as Lectin Mimetics

Lectins are proteins that bind to specific carbohydrate structures and are involved in a wide range of biological processes. nih.gov Synthetic molecules that can mimic the function of lectins are in high demand for various applications, including diagnostics and targeted drug delivery. nih.gov Phenylboronic acid-protein conjugates have been developed as lectin mimetics. nih.govnih.gov By conjugating multiple phenylboronic acid molecules to a carrier protein, such as bovine serum albumin (BSA), a multivalent glycan-binding agent is created. nih.gov This multivalency is a key factor for achieving high affinity and specificity in glycan recognition.

The synthesis of these lectin mimetics often involves the use of 3-aminophenylboronic acid, which is coupled to the carboxyl groups of the protein. nih.gov The resulting BSA-phenylboronic acid (PBA) conjugates have been shown to bind to cell surface sialic acids. nih.gov Given that this compound is a derivative of a meta-substituted phenylboronic acid, it could potentially be incorporated into similar protein conjugates to create lectin mimetics with tailored binding properties.

Traceless Delivery of Proteins into Cells

A major challenge in protein-based therapeutics is the efficient delivery of proteins into cells. nih.govnih.gov Boronic acids have been explored as part of a "traceless" delivery system. nih.govnih.gov This strategy involves modifying a protein with a boronic acid-containing vehicle that facilitates cell entry through interaction with the glycocalyx, the carbohydrate-rich layer on the cell surface. nih.gov Once inside the cell, the linker connecting the vehicle to the protein is cleaved by intracellular enzymes, releasing the native, unmodified protein. nih.govnih.gov

Current research in this area has primarily focused on the use of benzoxaboroles, which have a higher affinity for the glycopyranosides found in the glycocalyx compared to simple phenylboronic acids. nih.gov These benzoxaboroles are linked to the protein via an immolative linker, such as a "trimethyl lock," which is designed to be cleaved by cellular esterases. nih.gov There is currently no information available to suggest that this compound has been utilized in such traceless delivery systems.

Insulin (B600854) Modification for Glucose-Dependent Solubility

The development of "smart" insulin delivery systems that can autonomously respond to blood glucose levels is a significant goal in diabetes treatment. nih.govnih.gov Phenylboronic acid (PBA) and its derivatives, such as this compound, are central to this research due to their ability to form reversible covalent bonds with diols, like glucose. nih.govresearchgate.net This interaction forms the basis of glucose-responsive insulin formulations. diabetesjournals.org

Research into fluorophenylboronic acid (FPBA), a related compound, demonstrates this principle effectively. Scientists have explored how the number and placement of FPBA groups on the insulin molecule affect its glucose-responsive behavior. nih.govresearchgate.net Studies showed that moving the FPBA groups from the B chain to the A chain of insulin increased the baseline solubility without reducing its biological potency. nih.govnih.gov Furthermore, increasing the number of attached FPBA groups resulted in a more pronounced glucose-dependent increase in solubility. nih.govresearchgate.net

Table 1: Impact of Fluorophenylboronic Acid (FPBA) Modification on Insulin Properties Data synthesized from studies on FPBA-insulin conjugates, illustrating the principles applicable to PBA derivatives.

| Insulin Analog | Number of FPBA Groups | Location of Modification | Baseline Solubility (Relative) | Glucose-Dependent Solubility Increase (at 400 mg/dL glucose) |

| Analog 1 | 2 | B Chain | Low | ~20% |

| Analog 2 | 3 | A Chain | Moderate | ~20% |

| Analog 3 | 4 | A Chain | Moderate | ~100% |

Source: nih.govresearchgate.net

This glucose-triggered change in solubility allows for the creation of a subcutaneous depot of modified insulin that releases the hormone in proportion to the ambient glucose concentration, mimicking the function of healthy pancreatic β-cells. nih.govtype1diabetesgrandchallenge.org.uk

Immunomodulation

The boronic acid functional group is a key feature in the design of molecules for immunomodulation. nih.gov Boronic acids can act as potent enzyme inhibitors and can interact with cell surface glycoproteins, making them valuable for influencing immune responses. nih.govnih.gov Bortezomib, a boronic acid-containing drug, was the first proteasome inhibitor approved for cancer therapy, highlighting the therapeutic potential of this chemical class. nih.govrsc.org

Research has focused on developing boronic acid derivatives as selective inhibitors of the immunoproteasome, a type of proteasome primarily found in immune cells. nih.gov The immunoproteasome plays a crucial role in processing proteins for presentation to the immune system. By inhibiting specific subunits, such as the β5i subunit, these compounds can modulate immune activity. In one study, a virtual screening of over 100,000 boronic acid derivatives identified several nonpeptidic compounds that inhibit the β5i subunit. nih.gov Further testing confirmed that these compounds bind covalently and exhibit time-dependent inhibition, a desirable trait for potent inhibitors. nih.gov

Table 2: Inhibition of Immunoproteasome Subunit β5i by Boronic Acid Derivatives

| Compound ID | Target | IC₅₀ Value | Mechanism of Action |

| Compound 1 | β5i | 34 µM | Time-dependent covalent inhibition |

| Compound 2 | β5i | 45 µM | Time-dependent covalent inhibition |

Source: nih.gov

Additionally, phenylboronic acid-functionalized biomaterials are being explored for cancer immunotherapy by targeting sialic acid. nih.gov Sialic acids are diol-containing sugars often overexpressed on the surface of cancer cells that can help them evade the immune system. PBA can bind to these sialic acids, potentially unmasking the cancer cells and making them more visible to immune attack. nih.gov

Tissue Engineering and Repair

In the field of tissue engineering, there is a need for synthetic biomaterials that can mimic the natural extracellular matrix and support cell growth. nih.gov Hydrogels containing boronic acid are promising materials for these applications because they can form dynamic, self-healing networks. rsc.orgrsc.org

The functionality of these hydrogels stems from the reversible boronic ester bonds that form between the boronic acid groups on a polymer backbone and diols present on a crosslinking agent. nih.govrsc.org This dynamic covalent chemistry allows the hydrogel to re-form after being broken, a property known as self-healing. nih.gov These materials are generally biocompatible and can be engineered to have mechanical properties similar to living tissues. rsc.orgnih.gov

Studies have demonstrated the suitability of boronic acid-based materials for creating scaffolds for 3D cell culture. nih.gov For instance, composite materials made from boronic acid, chitosan (B1678972), and bioglass have been shown to be non-toxic to various human cell lines and to promote cell adhesion and proliferation. nih.gov These hydrogels can be used to encapsulate cells and create complex, multi-dimensional co-culture systems to study cellular interactions in vitro. nih.gov

Table 3: Biocompatibility of Boronic Acid-Based Composite Materials for Tissue Engineering

| Cell Line | Cell Type | Material Composition | Observed Effect |

| TM4 | Mouse Sertoli Cells | Boronic acid-functionalised chitosan and Bioglass 45S5 | No toxicity observed |

| Hek293 | Human Embryonic Kidney Cells | Boronic acid-functionalised chitosan and Bioglass 45S5 | No toxicity observed |

| HS-5 | Human Bone Marrow/Stroma Cells | Boronic acid-functionalised chitosan and Bioglass 45S5 | No toxicity observed |

Source: nih.gov

The versatility of these materials suggests potential applications in controlled drug delivery and as injectable scaffolds for in vivo cell delivery and tissue repair. nih.govrsc.org

Emerging Research Directions and Future Perspectives

Computational Approaches and Machine Learning in Boronic Acid Research

Computational chemistry and machine learning are becoming indispensable for accelerating the discovery and optimization of functional molecules. For boronic acids, these tools are used to predict key properties that govern their biological and material applications. nih.gov

pKa Prediction: The acidity (pKa) of the boronic acid is paramount, as it dictates the pH at which it can effectively bind diols. For physiological applications, a pKa near 7.4 is ideal. ethz.ch Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the pKa of novel boronic acid structures before they are synthesized, saving significant time and resources. mdpi.com

Conformational and Binding Analysis: Computational models are used to study the three-dimensional structures and interaction energies of boronic acids with their target diols. longdom.orglongdom.org This provides insight into the selectivity for glucose over other sugars and helps in designing derivatives with enhanced binding affinity. For instance, computational studies have been used to investigate the complex intramolecular N→B dative bonds that can form in certain ortho-substituted PBAs. nih.gov

| Computational Method | Application in Boronic Acid Research | Reference |

| Density Functional Theory (DFT) | Calculation of pKa, electronic structure, and vibrational frequencies. | mdpi.comlongdom.org |

| Potential Energy Surface (PES) Scan | Determination of stable molecular conformations. | longdom.orgresearchgate.net |

| Molecular Docking | Prediction of binding modes and affinities with biological targets like enzymes. | nih.gov |

Novel Therapeutic Targets and Drug Discovery

The phenylboronic acid scaffold is a "privileged structure" in medicinal chemistry, forming the basis of several therapeutic agents and advanced drug delivery systems.

Targeted Cancer Therapy: A key feature of many cancer cells is the overexpression of sialic acid (a diol-containing sugar) on their surfaces. nih.gov This has been exploited by decorating nanoparticles with PBA derivatives, which act as targeting ligands to guide the therapeutic payload specifically to tumor cells, thereby increasing efficacy and reducing systemic toxicity. researchgate.netrsc.org

Enzyme Inhibition: Boronic acids are highly effective inhibitors of serine proteases. They act as transition-state analogs, forming a stable, covalent adduct with the catalytic serine residue in the enzyme's active site. This mechanism has been successfully used to develop inhibitors for a range of enzymes, including bacterial β-lactamases, which are responsible for antibiotic resistance. nih.gov Research in this area has identified PBA derivatives that can restore the activity of β-lactam antibiotics when used in combination. nih.gov

Clinical Translation Potential

The journey from a promising laboratory compound to a clinically approved therapy or device is exceptionally challenging, with a success rate of approximately 5%. nih.gov The primary hurdles are demonstrating sufficient efficacy and a clean safety profile in late-stage clinical trials.

While the broader class of phenylboronic acids has seen clinical success (e.g., bortezomib (B1684674) for cancer), the clinical translation potential for a specific, emerging derivative like 3-(N-Ethylaminocarbonyl)phenylboronic acid is currently speculative. Its future in clinical settings would depend entirely on rigorous preclinical studies demonstrating a significant advantage in efficacy, targeting, or safety over existing compounds in areas such as diabetes management or targeted oncology. nih.govnih.gov

Q & A

Q. How can NMR and X-ray crystallography resolve ambiguities in the compound’s binding mode with Neu5Ac-containing glycans?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.